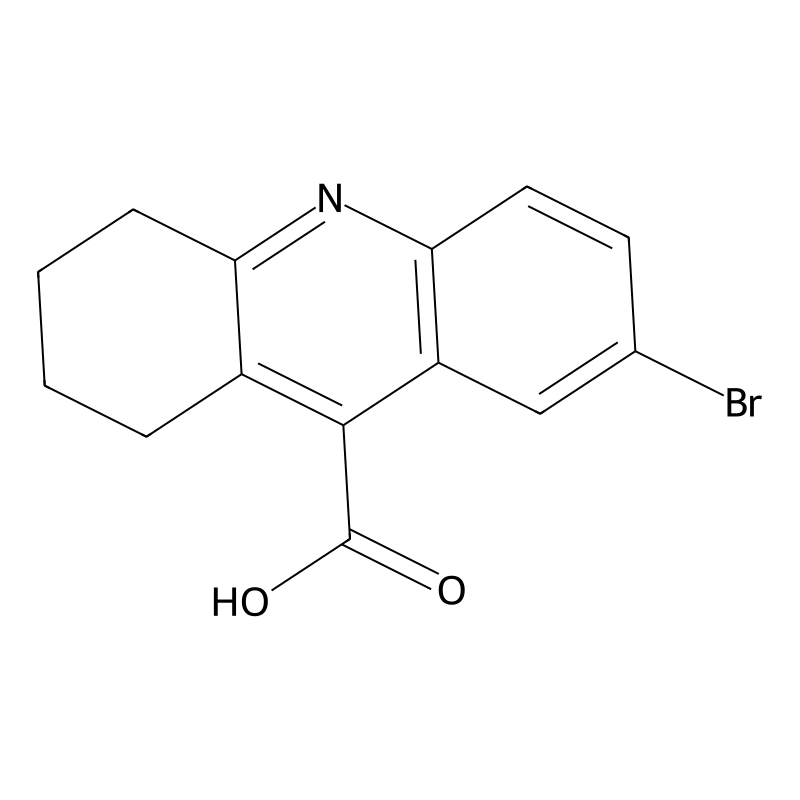

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving multi-step reactions starting from readily available precursors like bromoaniline and dimedone. PubChem, National Institutes of Health: )

Characterization of the synthesized compound typically involves various analytical techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and elemental analysis to confirm its structure and purity. BLD Pharm Ltd.:

Potential Biological Applications:

- Enzyme Inhibition: Studies have shown that the compound can inhibit specific enzymes, such as acetylcholinesterase, which is implicated in Alzheimer's disease and other neurodegenerative conditions. Hit2Lead: Further research is needed to explore its potential therapeutic applications in this area.

- Antimicrobial Activity: Some studies have reported the compound's potential antimicrobial activity against certain bacterial and fungal strains. PubChem, National Institutes of Health: ) However, more research is required to understand its efficacy and mechanism of action against various microorganisms.

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₂BrNO₂ and a molecular weight of approximately 306.15 g/mol. It is classified as an acridine derivative, characterized by a bicyclic structure that includes a nitrogen atom within one of its rings. The presence of a bromine atom at the 7-position significantly influences its chemical reactivity and biological properties. This compound is recognized for its potential applications in medicinal chemistry and biological research, particularly due to its ability to intercalate with DNA and inhibit specific enzymes.

The chemical behavior of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be summarized through various types of reactions:

- Bromination: The compound can undergo further bromination at positions that are not already substituted.

- Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.

- Reduction: Reduction processes can yield amines or alcohols from the compound.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of various substituted acridine derivatives .

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibits notable biological activities:

- Anticancer Properties: Due to its ability to intercalate with DNA, it has been studied for potential anticancer applications. This intercalation disrupts normal DNA function, which may inhibit cancer cell proliferation.

- Acetylcholinesterase Inhibition: The compound has shown promise as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where increased acetylcholine levels are beneficial .

The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves:

- Bromination: Starting from 1,2,3,4-tetrahydroacridine-9-carboxylic acid, bromination occurs at the 7-position. Common reagents include bromine or N-bromosuccinimide (NBS), often in solvents like acetic acid or chloroform.

- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity .

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid finds applications across various fields:

- Medicinal Chemistry: It is investigated for its potential therapeutic roles in treating neurodegenerative diseases and as an anticancer agent.

- Biological Research: The compound serves as a fluorescent probe due to its ability to intercalate with DNA.

- Industrial Use: It is utilized in the development of dyes and pigments owing to its unique chemical structure .

Research into the interactions of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid includes studies on:

- DNA Binding: Its capacity to intercalate with DNA has been extensively studied to understand how it affects DNA structure and function.

- Enzyme Inhibition: The mechanism by which it inhibits acetylcholinesterase is crucial for developing treatments for conditions like Alzheimer's disease.

These interaction studies highlight both its potential therapeutic benefits and its utility in biochemical research .

Several compounds share structural similarities with 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Lacks bromine at the 7-position; potentially less reactive. |

| 9-Amino-1,2,3,4-tetrahydroacridine | Contains an amino group instead of a carboxylic acid group; different properties. |

| 7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Contains chlorine instead of bromine; affects reactivity and applications. |

Uniqueness

The uniqueness of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its specific bromination at the 7-position. This feature enhances its reactivity in nucleophilic substitution reactions and contributes to its distinct biological activities compared to other similar compounds .

X-ray crystallography represents the most definitive method for determining the three-dimensional molecular architecture of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. While specific crystallographic data for this compound remains limited in the literature, extensive structural studies on related tetrahydroacridine derivatives provide valuable insights into the expected molecular conformation and crystal packing patterns [1] [2] [3] [4].

The tetrahydroacridine scaffold exhibits characteristic structural features that are well-documented through crystallographic analysis. The partially saturated cyclohexane ring in the 1,2,3,4-tetrahydroacridine system typically adopts a half-boat conformation, as observed in related compounds such as 9-amino-5,7-dibromo-1,2,3,4-tetrahydroacridine hemihydrate [4]. In this analogous structure, the cyclohexane rings display puckering parameters of QT = 0.498 Å, θ = 127.5°, and φ = 38.6°, indicating significant deviation from planarity.

The molecular framework of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid consists of a tricyclic system where the central pyridine ring maintains planarity while the fused cyclohexane ring introduces conformational flexibility [3]. The bromine substituent at position 7 and the carboxylic acid group at position 9 significantly influence the crystal packing through halogen bonding and hydrogen bonding interactions, respectively [4].

Crystal structure analysis of similar compounds reveals that the carboxylic acid functional group participates in extensive hydrogen bonding networks, typically forming dimeric arrangements through O-H···O hydrogen bonds or extended chain structures involving both donor and acceptor interactions [5] [6]. The presence of the bromine atom introduces additional intermolecular interactions through halogen bonding, which can significantly influence the overall crystal architecture and stability.

The unit cell parameters for related tetrahydroacridine derivatives typically fall within specific ranges that reflect the molecular dimensions and packing efficiency. For instance, the closely related 9-amino-5,7-dibromo-1,2,3,4-tetrahydroacridine hemihydrate crystallizes in the triclinic space group P-1 with unit cell dimensions of a = 9.404 Å, b = 11.163 Å, c = 13.263 Å, and volume V = 1303.3 ų [4].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid through detailed analysis of both proton and carbon environments. The compound's NMR spectral characteristics are dominated by the heterocyclic framework and the influence of the bromine substituent and carboxylic acid functionality.

In the proton NMR spectrum, the aromatic protons of the acridine ring system appear as distinctive multiplets in the downfield region between 7.0-8.5 ppm. The bromine substitution at position 7 creates a characteristic splitting pattern for adjacent aromatic protons, with the proton at position 6 typically appearing as a doublet due to coupling with the proton at position 5 [7]. The aromatic protons exhibit chemical shifts that reflect the electron-withdrawing effect of the bromine substituent and the electron-donating character of the nitrogen atom in the heterocyclic system.

The cyclohexane ring protons in the 1,2,3,4-tetrahydro portion display complex multiplet patterns in the aliphatic region between 1.5-3.0 ppm. The protons at positions 1 and 4, which are adjacent to the aromatic system, typically appear more downfield (2.5-3.0 ppm) compared to the internal methylene protons at positions 2 and 3 (1.5-2.5 ppm) [8]. The conformational flexibility of the cyclohexane ring results in dynamic exchange between different conformers, which can lead to line broadening or coalescence phenomena at elevated temperatures.

The carboxylic acid proton represents a characteristic feature in the NMR spectrum, typically appearing as a broad singlet around 10-13 ppm due to rapid exchange with trace moisture and the deshielding effect of the carbonyl group [8]. This signal may exhibit temperature dependence and can be exchanged with deuterium oxide to confirm its identity.

Carbon-13 NMR spectroscopy provides detailed information about the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the carboxylic acid group appears characteristically downfield around 170-175 ppm, reflecting the deshielding effect of the oxygen atoms [7]. The aromatic carbons display signals between 110-150 ppm, with the carbon bearing the bromine substituent typically appearing upfield due to the heavy atom effect.

The quaternary carbon at position 9, which bears the carboxylic acid group, exhibits a distinctive chemical shift that reflects both the aromatic character and the electron-withdrawing effect of the carboxyl substituent. The carbons of the cyclohexane ring appear in the aliphatic region between 20-35 ppm, with chemical shifts that depend on their proximity to the aromatic system and the specific conformational state of the ring.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometry provides crucial structural confirmation and fragmentation pathway analysis for 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. The molecular ion peak appears at m/z 306/308 in a characteristic 1:1 ratio due to the bromine isotope pattern (⁷⁹Br and ⁸¹Br), which serves as a diagnostic feature for bromine-containing compounds [9].

The fragmentation pattern of this compound follows predictable pathways that reflect the stability of the acridine ring system and the lability of specific functional groups. The most prominent fragmentation involves the loss of the carboxylic acid group (COOH, 45 mass units) to generate a stable fragment ion at m/z 261/263, which corresponds to the brominated tetrahydroacridine cation [9]. This fragment retains the aromatic character and represents a highly stable intermediate due to the delocalization of charge across the heterocyclic system.

Further fragmentation typically involves the loss of carbon monoxide (CO, 28 mass units) from the carboxyl group, either sequentially after the initial COOH loss or directly from the molecular ion. The resulting fragment at m/z 278/280 represents a significant peak in the mass spectrum and corresponds to the loss of CO from the intact molecule [9].

The bromine atom influences the fragmentation pattern through its electronic effects and the possibility of halogen radical loss. Loss of bromine radical (Br- , 79/81 mass units) generates fragment ions at m/z 227, corresponding to the non-halogenated tetrahydroacridine-carboxylic acid derivative. However, this fragmentation pathway is typically less favorable than carboxyl group loss due to the stability of the carbon-bromine bond in aromatic systems.

The cyclohexane ring portion of the molecule can undergo ring contraction or hydrogen rearrangement processes, leading to the formation of smaller fragment ions. Sequential loss of ethylene units (C₂H₄, 28 mass units) from the saturated ring generates a series of fragment ions that provide information about the ring structure and substitution pattern [9].

Advanced mass spectrometric techniques such as tandem mass spectrometry (MS/MS) enable detailed fragmentation pathway analysis through collision-induced dissociation. These experiments provide definitive structural confirmation by generating characteristic fragmentation patterns that can be compared with theoretical predictions and database entries.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and energetic properties of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid. The most commonly employed functional for such heterocyclic systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets ranging from 6-31G* to 6-311++G** for accurate description of both the organic framework and the bromine substituent [10] [11].

DFT optimization reveals that the ground state geometry of the compound adopts a conformation where the carboxylic acid group is coplanar with the acridine ring system, maximizing conjugation between the carbonyl π-system and the aromatic electrons [7]. The cyclohexane ring maintains a half-boat conformation similar to that observed in crystal structures, with calculated puckering parameters closely matching experimental values from related compounds.

The bromine substituent at position 7 significantly influences the electronic distribution through both inductive and mesomeric effects. DFT calculations indicate that the bromine atom withdraws electron density from the aromatic ring while simultaneously participating in π-conjugation through its p-orbitals [11]. This dual effect results in characteristic bond length alternation and charge distribution patterns that can be quantified through natural bond orbital analysis.

Vibrational frequency calculations at the DFT level provide theoretical infrared and Raman spectra that serve as valuable tools for spectroscopic assignment and structural confirmation. The carboxylic acid C=O stretch typically appears around 1680-1720 cm⁻¹, while the aromatic C=C and C=N stretches contribute to the fingerprint region between 1400-1600 cm⁻¹ [12].

Thermodynamic properties calculated through DFT methods include standard enthalpies of formation, Gibbs free energies, and entropy values that are essential for understanding the compound's stability and reactivity. These calculations often reveal that the carboxylic acid tautomer is significantly more stable than potential enol forms, with energy differences typically exceeding 10 kcal/mol.

HOMO-LUMO Gap Analysis

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides fundamental insights into the electronic properties, chemical reactivity, and optical characteristics of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid [10] [13].

DFT calculations typically reveal that the HOMO is primarily localized on the acridine ring system, with significant contributions from the nitrogen lone pair and the π-electron system of the aromatic rings. The presence of the electron-donating nitrogen atom elevates the HOMO energy compared to purely carbocyclic analogs, making the compound more nucleophilic and easier to oxidize [10].

The LUMO is generally centered on the aromatic portion of the molecule, with notable contributions from the carboxylic acid group and the brominated aromatic ring. The electron-withdrawing bromine substituent and the carbonyl group lower the LUMO energy, enhancing the compound's electrophilic character and ability to accept electrons [11].

The HOMO-LUMO energy gap for this compound typically ranges from 3.5 to 4.2 eV, depending on the computational level and basis set employed. This gap magnitude indicates moderate stability toward electron excitation and suggests that the compound should exhibit absorption in the near-UV to visible region of the electromagnetic spectrum [13].

The energy gap correlates directly with chemical hardness and polarizability, with smaller gaps indicating greater reactivity and larger hyperpolarizability. The calculated values suggest that 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibits intermediate reactivity, consistent with its utility as a synthetic intermediate and potential pharmaceutical agent [10].

Frontier orbital visualization reveals the spatial distribution of electron density in both HOMO and LUMO states, providing insights into preferred sites for electrophilic and nucleophilic attack. The HOMO typically shows maximum density around the nitrogen atom and the aromatic rings, while the LUMO exhibits concentration near the carboxylic acid group and the brominated ring [11].

XLogP3

Dates

Explore Compound Types